4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
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Overview
Description
Scientific Research Applications
Acetylcholinesterase Inhibition
A study on the synthesis and structure-activity relationships of pyridazine analogues revealed that certain structural modifications in the compound could enhance Acetylcholinesterase (AChE) inhibitory activity and AChE/Butyrylcholinesterase (BuChE) selectivity. Notably, one of the derivatives exhibited significant potency as an AChE inhibitor, indicating potential applications in conditions associated with AChE, such as Alzheimer's disease (Contreras et al., 2001).
Cardiotonic Activity
Another study focused on the design, synthesis, and structure-activity relationship of pyridazinone derivatives, demonstrating their cardiotonic activities. This work highlights the potential application of these compounds in cardiovascular therapies, particularly due to their significant cardiotonic effect compared to existing compounds (Wang et al., 2008).
Anti-Influenza Virus Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives uncovered their substantial anti-influenza A virus activity. This points towards their potential use in antiviral therapies, specifically targeting the H5N1 strain, offering a significant contribution to the field of antiviral research (Hebishy et al., 2020).
Analgesic and Anti-inflammatory Activity
A study on the synthesis of pyridazinone derivatives and their corresponding acetate derivatives revealed that these compounds possess analgesic and anti-inflammatory properties without causing gastric ulcerogenic effects. This suggests their potential use in pain management and anti-inflammatory treatments (Duendar et al., 2007).
Antileukemic Activity
Research on the synthesis of new carboxylic acid amides indicated their potential as key intermediates in the synthesis of antileukemic agents. This signifies their possible application in developing treatments for leukemia (Koroleva et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that the compound interacts with its target in a way that inhibits the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it affects the pathways essential for the survival and proliferation of mycobacterium tuberculosis h37ra .
Pharmacokinetics
The compound’s physicochemical property data can be estimated based on reliable qspr and ann , which would impact its bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
It’s worth noting that the storage environment can impact the stability of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide on various types of cells and cellular processes are still being studied . Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-31-21-9-7-18(8-10-21)24(30)25-20-6-4-5-19(17-20)22-11-12-23(27-26-22)29-15-13-28(2)14-16-29/h4-12,17H,3,13-16H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHSXVKSNBKHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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